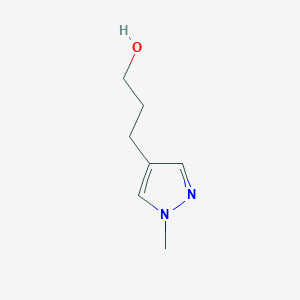
3,3-ジエチルピロリジン
説明
3,3-Diethylpyrrolidine is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . It is a liquid at room temperature .
Synthesis Analysis
Pyrrolidine derivatives, including 3,3-Diethylpyrrolidine, are often synthesized from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
3,3-Diethylpyrrolidine contains a total of 26 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical and Chemical Properties Analysis
3,3-Diethylpyrrolidine is a liquid at room temperature . It has a molecular weight of 127.23 and a molecular formula of C8H17N .科学的研究の応用
有機合成
3,3-ジエチルピロリジン: は、5員環の窒素含有複素環であるピロリジンとの構造類似性により、有機合成において貴重なビルディングブロックです。医薬品や農薬など、様々な有機化合物の合成に頻繁に使用されます。 ジエチル置換基は、合成された分子の立体および電子的性質に影響を与える可能性があり、独自の生物活性を持つ化合物につながる可能性があります .
医薬品化学
医薬品化学では、3,3-ジエチルピロリジンは、新薬開発のための汎用性の高い足場として役立ちます。ピロリジン環は、多くの生物学的に活性な化合物に見られる共通の特徴であり、その修飾により、薬物動態学的および薬力学的特性が向上する可能性があります。 この化合物は、既存の薬のアナログを作成したり、効力が向上し、副作用が軽減された新しい治療薬を発見したりするために使用できます .
立体化学
3,3-ジエチルピロリジンにキラル中心が存在することは、立体化学研究における重要なキラル補助剤となっています。これは、不斉合成においてキラリティを誘発するために使用できます。これは、薬物のキラリティがその安全性と有効性に大きな影響を与える可能性がある医薬品業界において特に重要です。 これは、特に薬物のキラリティがその安全性と有効性に大きな影響を与える可能性がある医薬品業界において特に重要です .
触媒
3,3-ジエチルピロリジン: は、特に不斉触媒において、触媒系における配位子として機能できます。金属に配位し、得られる金属錯体の立体化学に影響を与える能力は、新しい触媒プロセスの開発において貴重な要素です。 これらのプロセスは、複雑な有機分子の効率的かつ選択的な合成に不可欠です .
グリーンケミストリー
化合物のグリーンケミストリーアプリケーションへの潜在的な使用は、非常に重要です。廃棄物を最小限に抑えたり、危険な溶媒の使用を減らしたりするなど、環境に優しいように設計された反応に関係する可能性があります。 マイクロ波支援有機合成(MAOS)におけるその適用は、より持続可能な化学プロセスに貢献する方法の例です .
材料科学
材料科学では、3,3-ジエチルピロリジンは、ポリマーやその他の材料の特性を変更するために使用できます。ポリマーの主鎖または側鎖に組み込むことで、研究者は材料の柔軟性、耐久性、その他の物理的特性を変更できます。 これは、工業用途向けに特定の特性を持つ新しい材料の開発につながる可能性があります .
分析化学
分析試薬として、3,3-ジエチルピロリジンは、様々なタイプの分光法およびクロマトグラフィーに使用できます。 その独特の化学的特性は、複雑な混合物の分離と識別、または特定の物質を検出するための新しい分析方法の開発に役立つ可能性があります .
生化学
最後に、生化学では、3,3-ジエチルピロリジンは、特にピロリジンまたは類似の構造と自然に相互作用する酵素との酵素-基質相互作用の研究に使用できます。 これは、模倣剤または阻害剤として機能し、酵素のメカニズムに関する洞察を提供し、治療目的のための酵素阻害剤の設計を支援します .
将来の方向性
作用機序
Target of Action
Pyrrolidine alkaloids, a group to which 3,3-diethylpyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It is known that pyrrolidine alkaloids interact with various targets in the body to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
A study on tetramate bripiodionen, a compound bearing a pyrrolidine-2,4-dione skeleton, revealed a biosynthetic pathway involving hybrid polyketide synthase (pks) and nonribosomal peptide synthetase (nrps) machineries .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the compound is a liquid at room temperature .
生化学分析
Cellular Effects
The effects of 3,3-Diethylpyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3-Diethylpyrrolidine may alter the activity of signaling molecules, leading to changes in downstream signaling pathways. This can result in modifications in gene expression, affecting the production of proteins essential for cellular function. Furthermore, 3,3-Diethylpyrrolidine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3,3-Diethylpyrrolidine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. By binding to these biomolecules, 3,3-Diethylpyrrolidine can induce conformational changes that either inhibit or activate their function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These molecular mechanisms are essential for understanding how 3,3-Diethylpyrrolidine exerts its biochemical effects .
Temporal Effects in Laboratory Settings
The effects of 3,3-Diethylpyrrolidine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that 3,3-Diethylpyrrolidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 3,3-Diethylpyrrolidine can lead to cumulative effects on cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results involving 3,3-Diethylpyrrolidine .
Dosage Effects in Animal Models
The effects of 3,3-Diethylpyrrolidine vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, 3,3-Diethylpyrrolidine can exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects of 3,3-Diethylpyrrolidine is essential for determining its therapeutic potential and safety in biochemical applications .
Metabolic Pathways
3,3-Diethylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, 3,3-Diethylpyrrolidine may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting the overall metabolic balance within the cell. These interactions are crucial for understanding the role of 3,3-Diethylpyrrolidine in cellular metabolism .
Transport and Distribution
The transport and distribution of 3,3-Diethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3,3-Diethylpyrrolidine across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3,3-Diethylpyrrolidine within cells can influence its biochemical effects, as its localization determines the biomolecules it interacts with. Understanding the transport and distribution of 3,3-Diethylpyrrolidine is essential for elucidating its cellular and molecular mechanisms .
Subcellular Localization
The subcellular localization of 3,3-Diethylpyrrolidine is a critical factor in determining its activity and function. This compound may be localized to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, depending on its interactions with targeting signals or post-translational modifications. The localization of 3,3-Diethylpyrrolidine can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of 3,3-Diethylpyrrolidine is crucial for elucidating its role in cellular processes .
特性
IUPAC Name |
3,3-diethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)5-6-9-7-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFVZMTVFSGIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597975 | |
| Record name | 3,3-Diethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34971-71-6 | |
| Record name | 3,3-Diethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)



![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)




![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)
